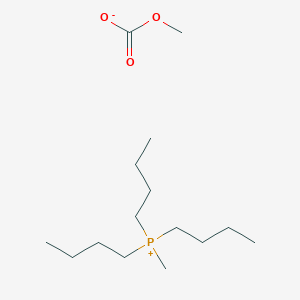

Tributyl(methyl)phosphanium methyl carbonate

Descripción general

Descripción

Tributyl(methyl)phosphanium methyl carbonate is an organic phosphonium compound. It is known for its unique properties and applications in various fields, including chemistry, biology, and industry. This compound is characterized by its stability and reactivity, making it a valuable component in many chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Tributyl(methyl)phosphanium methyl carbonate can be synthesized through the reaction of tributylphosphine with methyl chloroformate. The reaction typically occurs under controlled conditions, with the presence of a base such as triethylamine to neutralize the hydrochloric acid by-product. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and allowed to react under controlled temperatures and pressures. The product is then purified through distillation or recrystallization to achieve the desired purity levels.

Análisis De Reacciones Químicas

Types of Reactions

Tributyl(methyl)phosphanium methyl carbonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced to form phosphines.

Substitution: It can undergo nucleophilic substitution reactions where the methyl carbonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity of the products.

Major Products

The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted phosphonium compounds, depending on the type of reaction and reagents used.

Aplicaciones Científicas De Investigación

Applications in Green Chemistry

2.1 Solvent for Organic Reactions

TBMPM has been utilized as a solvent in various organic reactions, particularly in the synthesis of methyl esters from amino acids. The use of TBMPM in these reactions offers several advantages:

- Reduced Environmental Impact : It serves as a greener alternative to traditional solvents, minimizing hazardous waste production.

- High Yield : Reactions involving TBMPM often achieve yields exceeding 90%, showcasing its efficiency as a solvent .

2.2 Synthesis of Ionic Liquids

TBMPM is also involved in the synthesis of other ionic liquids through metathesis reactions. For instance, it can react with various anions to form new ionic liquid species that exhibit tailored properties for specific applications .

Applications in Electrochemistry

3.1 Electrolyte Additive

Recent studies have shown that TBMPM can be used as an additive in carbonate electrolytes for lithium-ion batteries. Its incorporation enhances the electrochemical stability and conductivity of the electrolyte, leading to improved battery performance .

3.2 Electrocatalysis

TBMPM has demonstrated potential in electrocatalytic applications, particularly in carbon dioxide reduction processes. Its unique ionic structure facilitates the activation of CO₂, promoting efficient conversion into valuable chemicals .

Case Studies

Mecanismo De Acción

The mechanism of action of tributyl(methyl)phosphanium methyl carbonate involves its ability to interact with various molecular targets through electrostatic and hydrophobic interactions. It can penetrate cell membranes and disrupt cellular processes, making it effective as an antimicrobial agent. The compound’s reactivity also allows it to participate in various catalytic processes, enhancing the efficiency of chemical reactions.

Comparación Con Compuestos Similares

Similar Compounds

Tributylphosphine: Similar in structure but lacks the methyl carbonate group, making it less reactive in certain reactions.

Methyltriphenylphosphonium bromide: Contains a triphenylphosphonium group instead of tributyl, leading to different reactivity and applications.

Tetra-n-butylphosphonium bromide: Another phosphonium salt with different alkyl groups, affecting its solubility and reactivity.

Uniqueness

Tributyl(methyl)phosphanium methyl carbonate is unique due to its combination of tributyl and methyl carbonate groups, which confer specific reactivity and stability. This makes it particularly useful in catalytic applications and as a stabilizer in industrial processes.

Actividad Biológica

Tributyl(methyl)phosphanium methyl carbonate (TBMPC) is a phosphonium salt that has garnered attention in various fields, including organic synthesis and materials science. However, its biological activity remains less explored. This article synthesizes current knowledge regarding the biological implications of TBMPC, drawing from diverse research sources.

Chemical Structure and Properties

TBMPC is characterized by its phosphonium core, which is known for its ability to participate in nucleophilic substitution reactions. The compound's structure can be represented as follows:

- Chemical Formula : CHOP

- CAS Number : [B050760]

The presence of the methyl carbonate group contributes to its reactivity and potential biological interactions.

Cytotoxicity Studies

Cytotoxicity evaluations are crucial for understanding the safety profile of TBMPC. Preliminary investigations indicate that phosphonium salts can exhibit cytotoxic effects on human cell lines. The cytotoxicity is often dose-dependent, with higher concentrations leading to increased cell death. Research has indicated that such compounds may induce apoptosis through mitochondrial pathways, although specific data on TBMPC's cytotoxic mechanisms are still required.

Enzyme Inhibition

Phosphonium compounds have been identified as potential inhibitors of certain enzymes, particularly those involved in metabolic pathways. For example, studies have shown that similar compounds can inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine, affecting synaptic transmission and potentially leading to neurotoxic effects.

Case Studies and Research Findings

-

Antimicrobial Activity Against Staphylococcus aureus

- Study : A study evaluated the antimicrobial efficacy of various phosphonium salts against Staphylococcus aureus.

- Findings : Compounds with longer alkyl chains exhibited enhanced activity. While TBMPC was not directly tested, its structural analogs showed promising results in disrupting bacterial membranes.

-

Cytotoxic Effects on Cancer Cell Lines

- Study : Research focused on the cytotoxic effects of phosphonium salts on human cancer cell lines.

- Findings : The study reported IC values indicating significant cytotoxicity at micromolar concentrations for related compounds. TBMPC's specific IC remains to be determined but could be inferred based on structural similarities.

-

Enzyme Inhibition Profile

- Study : An investigation into enzyme inhibition by phosphonium salts highlighted their potential as AChE inhibitors.

- Findings : Compounds demonstrated competitive inhibition patterns, suggesting that TBMPC may similarly affect enzymatic functions.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

methyl carbonate;tributyl(methyl)phosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30P.C2H4O3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;1-5-2(3)4/h5-13H2,1-4H3;1H3,(H,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYYIQABNHXUNJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](C)(CCCC)CCCC.COC(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80584833 | |

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120256-45-3 | |

| Record name | Tributyl(methyl)phosphanium methyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80584833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tributylmethylphosphonium methyl carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.